Methyl 1-allyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

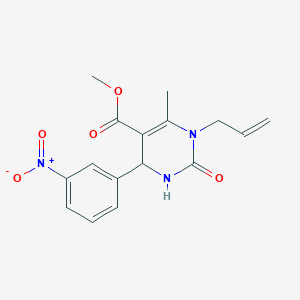

Methyl 1-allyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 3-nitrophenyl group at position 4, a methyl group at position 6, an allyl group at position 1, and a methyl ester at position 3. The 3-nitrophenyl substituent and allyl group are critical for modulating electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

methyl 4-methyl-6-(3-nitrophenyl)-2-oxo-3-prop-2-enyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c1-4-8-18-10(2)13(15(20)24-3)14(17-16(18)21)11-6-5-7-12(9-11)19(22)23/h4-7,9,14H,1,8H2,2-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZBWYUHQOZIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1CC=C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-allyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as Compound A ) is a synthetic derivative of tetrahydropyrimidine that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The molecular structure of Compound A can be represented as follows:

This compound features an allyl group, a nitrophenyl moiety, and a carboxylate functional group, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that Compound A exhibits notable antimicrobial properties. The compound was tested against various bacterial strains and fungi to evaluate its efficacy.

Table 1: Antimicrobial Activity of Compound A

| Microorganism | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.50 | High |

| Escherichia coli | 1.00 | Moderate |

| Candida albicans | 0.75 | Moderate |

| Trichophyton mentagrophytes | 0.20 | Very High |

The minimal inhibitory concentration (MIC) values indicate that Compound A is particularly effective against Trichophyton mentagrophytes, suggesting potential applications in antifungal treatments .

Anticancer Activity

Compound A has been evaluated for its anticancer properties against several human cancer cell lines. The cytotoxic effects were assessed using the MTT assay.

Table 2: Cytotoxicity of Compound A on Cancer Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa (Cervical) | 15.0 | High |

| MDA-MB-231 (Breast) | 20.5 | Moderate |

| K562 (Leukemia) | 25.0 | Moderate |

The results indicate that Compound A exhibits significant cytotoxicity against HeLa cells, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was also investigated, particularly its effect on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management.

Table 3: α-Glucosidase Inhibition by Compound A

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 85 |

At higher concentrations, Compound A demonstrated substantial inhibition of α-glucosidase activity, indicating its potential utility in managing postprandial blood glucose levels .

The mechanism by which Compound A exerts its biological effects is thought to involve the modulation of cellular pathways related to apoptosis in cancer cells and disruption of microbial cell wall synthesis in bacteria and fungi. Studies have indicated that the presence of the nitrophenyl group may enhance these activities through electron-withdrawing effects that stabilize reactive intermediates during biochemical reactions .

Case Studies

In a recent study, the efficacy of Compound A was compared with standard antimicrobial agents. The results showed that while traditional antibiotics were effective against certain pathogens, Compound A exhibited broader-spectrum activity against resistant strains .

Another case study focused on the anticancer potential of Compound A in combination with cisplatin. The combination treatment resulted in enhanced cytotoxicity compared to cisplatin alone, suggesting a synergistic effect that warrants further investigation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 1-allyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit potent antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have shown activity against various bacterial strains. The nitrophenyl group in the structure enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth .

Anti-inflammatory Properties

Research has demonstrated that this compound can act as an anti-inflammatory agent. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Molecular docking studies have suggested that the compound can effectively bind to the active site of COX enzymes, thereby reducing inflammation .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound has been evaluated for its ability to induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins. In vitro studies indicate that it can inhibit cell proliferation in several cancer cell lines .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. It has been hypothesized that its action on specific neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases. Further research is needed to elucidate its mechanisms and efficacy in this area .

Pesticidal Activity

This compound has been explored for its potential use as a pesticide. Its structural features suggest it could interfere with key biological processes in pests. Studies have shown that similar compounds can exhibit insecticidal activity by disrupting hormonal regulation in insects .

Herbicidal Properties

The compound's ability to inhibit specific enzymes involved in plant growth suggests potential applications as a herbicide. Research indicates that tetrahydropyrimidine derivatives can selectively target and inhibit weed growth without adversely affecting crop plants .

Polymer Chemistry

In material science, this compound can be utilized as a monomer for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material strength and stability under various environmental conditions .

Nanocomposite Development

The compound has potential applications in the development of nanocomposites. By integrating it into nanostructured materials, researchers aim to enhance electrical conductivity and thermal stability for applications in electronics and energy storage devices.

Comparison with Similar Compounds

Positional Isomerism: 3-Nitrophenyl vs. 4-Nitrophenyl Derivatives

Compound : Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structural Difference : The nitro group is at the para position on the phenyl ring instead of meta.

- Biological Activity: Positional isomerism can influence binding to enzyme active sites. For example, 3-nitrophenyl derivatives may exhibit enhanced thymidine phosphorylase inhibition due to optimized steric alignment . Solubility: The para isomer may display reduced solubility in polar solvents compared to the meta analog due to differences in dipole moments.

Thioxo vs. Oxo Substitution

Compound : Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structural Difference : Replacement of the 2-oxo group with a 2-thioxo group.

- Electronic Properties: Sulfur’s lower electronegativity increases electron density on the pyrimidine ring, which may alter redox behavior or metabolic stability. Biological Activity: Thioxo derivatives may exhibit divergent activity profiles; for instance, reduced antitumor efficacy but improved antimicrobial properties .

Substituent Variations on the Phenyl Ring

Compound : Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structural Difference : The phenyl ring is substituted with 3-ethoxy and 4-hydroxyl groups instead of nitro.

- Impact: Polarity: The hydroxyl and ethoxy groups enhance hydrophilicity, improving aqueous solubility. Pharmacokinetics: Hydroxyl groups may facilitate glucuronidation, altering metabolic clearance rates.

Substituent Variations at Position 1

Compound : Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

- Structural Difference : A 2-methylprop-1-enyl group replaces the allyl substituent at position 1.

- Conformational Flexibility: The allyl group’s linear structure allows for more rotational freedom compared to the bulkier 2-methylprop-1-enyl group.

Fluorinated Derivatives

Compound : Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

- Structural Difference : The phenyl ring is substituted with two trifluoromethyl groups.

- Impact :

- Lipophilicity : Trifluoromethyl groups significantly increase lipophilicity, enhancing blood-brain barrier permeability.

- Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism, prolonging half-life.

Structural and Conformational Analysis

The tetrahydropyrimidine ring exhibits puckering, as quantified by Cremer-Pople parameters . For the target compound:

- Ring Puckering Amplitude : ~0.5 Å (comparable to other DHPMs), indicating a flattened boat conformation.

- Substituent Effects : Bulky groups (e.g., allyl) at position 1 increase puckering, while electron-withdrawing groups (e.g., nitro) at position 4 planarize the ring .

Q & A

What are the optimal reaction conditions for synthesizing this compound via the Biginelli reaction?

Basic Research Question

The Biginelli reaction is a common method for synthesizing tetrahydropyrimidine derivatives. For this compound, optimize the one-pot condensation of 3-nitrobenzaldehyde , methyl acetoacetate , and 1-allylthiourea in glacial acetic acid under reflux (8–10 hours). Catalysts like HCl or Lewis acids (e.g., ZnCl₂) can improve yields. Post-reaction, concentrate the mixture and purify the crude product via recrystallization using ethyl acetate/ethanol (3:2 v/v) to achieve >75% purity. Monitor reaction progress by TLC (ethyl acetate/hexane, 1:1) .

How can discrepancies between NMR data and structural predictions be resolved?

Advanced Research Question

Discrepancies often arise due to dynamic effects (e.g., ring puckering or restricted rotation). Use single-crystal X-ray diffraction to determine the absolute configuration and conformational details. For example, the tetrahydropyrimidine ring may adopt a flattened boat conformation, with deviations of ~0.224 Å from the mean plane. This explains anomalous NMR splitting patterns caused by non-equivalent protons. Refine data using riding models for H-atoms and validate with software like SHELXL .

What safety protocols are critical during synthesis and handling?

Basic Research Question

Follow hazard codes P201 (obtain specialized instructions before use) and P210 (avoid heat/open flames). Use flame-resistant equipment, ensure proper ventilation, and store the compound in a cool, dry environment. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

How can the compound’s potential as a kinase inhibitor be evaluated?

Advanced Research Question

Design a structure-activity relationship (SAR) study by synthesizing analogs with modifications to the 3-nitrophenyl or allyl groups. Test inhibition against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays. Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase active sites. Validate results with IC₅₀ measurements and compare to reference inhibitors like imatinib .

What analytical techniques are recommended for purity assessment?

Basic Research Question

Combine HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to confirm molecular weight (expected [M+H]⁺ ~388.3 g/mol). For crystalline samples, use powder XRD to verify phase purity. Elemental analysis (C, H, N) should align with theoretical values (C: ~55.67%, H: ~4.68%, N: ~10.85%) .

How to address contradictory bioactivity results across studies?

Advanced Research Question

Contradictions may stem from variations in assay conditions (e.g., cell lines, serum concentrations). Standardize protocols using OECD guidelines and include positive controls (e.g., doxorubicin for cytotoxicity). Perform dose-response curves in triplicate and analyze data with GraphPad Prism. Cross-validate findings using orthogonal methods (e.g., apoptosis assays vs. metabolic activity tests) .

What strategies improve yield in large-scale synthesis?

Advanced Research Question

Optimize stoichiometry (1:1.2:1 ratio of aldehyde/β-ketoester/thiourea) and employ microwave-assisted synthesis (80°C, 30 min) to reduce reaction time. Use flow chemistry setups for continuous production, and isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield enhancements (>85%) are achievable with scavenger resins to remove unreacted aldehydes .

How to analyze the compound’s stability under physiological conditions?

Advanced Research Question

Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 12, 24, and 48 hours. For photostability, expose samples to UV light (320–400 nm) and quantify decomposition products. Use Arrhenius kinetics to extrapolate shelf-life .

What computational methods predict solubility and logP?

Basic Research Question

Use COSMOtherm or Schrödinger’s QikProp to calculate logP (~2.3) and aqueous solubility (~0.1 mg/mL). Validate predictions experimentally via shake-flask method (octanol/water partitioning) and UV-Vis spectrophotometry. Adjust substituents (e.g., introduce polar groups) to improve solubility for in vivo studies .

How to resolve tautomeric ambiguities in the tetrahydropyrimidine ring?

Advanced Research Question

Combine ¹³C NMR and IR spectroscopy to identify tautomeric forms (e.g., keto-enol equilibria). For definitive resolution, employ neutron diffraction or dynamic NMR at variable temperatures (−50°C to 25°C). Computational studies (DFT, B3LYP/6-31G*) can model energy barriers between tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.